molecular formula C13H15ClFNO2S B2977729 2-chloro-6-fluoro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide CAS No. 1448045-16-6

2-chloro-6-fluoro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide

Cat. No. B2977729
CAS RN: 1448045-16-6
M. Wt: 303.78
InChI Key: YGPCKOGWINLPJP-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound is commonly referred to as a benzamide derivative and has been studied for its various biochemical and physiological effects.

Scientific Research Applications

Imaging of Sigma2 Receptor Status in Tumors

  • PET Imaging Ligands : This compound's analogs have been synthesized and evaluated as potential ligands for positron emission tomography (PET) imaging of the sigma2 receptor status of solid tumors. These fluorine-containing benzamide analogs showed high tumor uptake and acceptable tumor/normal tissue ratios, making them promising candidates for imaging tumor receptor status (Tu et al., 2007).

Antipathogenic Activity

  • Antibacterial and Antibiofilm Properties : Related thiourea derivatives of this compound have been synthesized and tested for their interaction with bacterial cells. These derivatives, particularly those with fluorine, iodine, or bromide substituents, exhibited significant antipathogenic activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential for developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Synthesis and Chemical Reactivity

  • Cleavage and Cyclization Reactions : Studies have examined the cleavage and cyclization reactions involving halogenobenzophenones, including compounds structurally related to 2-chloro-6-fluoro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide. These reactions are crucial for creating various derivatives for further chemical and pharmacological studies (Gibson et al., 1975).

Potential for Synthesis of Medicinal Compounds

  • Neuroleptic Activity : Benzamide derivatives, including those structurally similar to the compound , have been synthesized and evaluated for their potential neuroleptic activity. Such compounds have shown significant effects in inhibiting stereotyped behavior in rats, indicating their potential as neuroleptic drugs (Iwanami et al., 1981).

properties

IUPAC Name

2-chloro-6-fluoro-N-[(3-methoxythiolan-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFNO2S/c1-18-13(5-6-19-8-13)7-16-12(17)11-9(14)3-2-4-10(11)15/h2-4H,5-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPCKOGWINLPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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